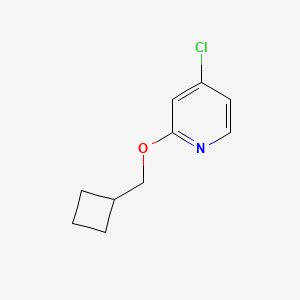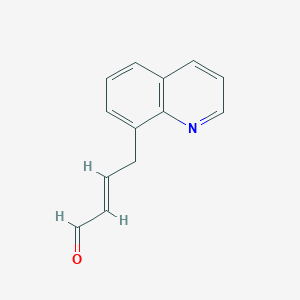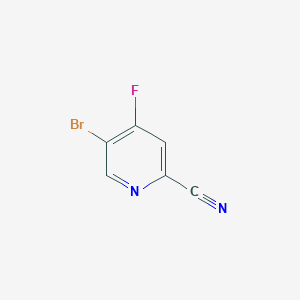
3-Chloro-5-(cyclopentyloxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(cyclopentyloxy)pyridazine is an organic compound with the molecular formula C9H11ClN2O It belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(cyclopentyloxy)pyridazine typically involves the reaction of 3-chloropyridazine with cyclopentanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(cyclopentyloxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The cyclopentyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyridazine derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted pyridazine derivatives.
Oxidation: Pyridazine N-oxides.
Reduction: Amino-pyridazine derivatives.
Hydrolysis: Cyclopentanol and pyridazine derivatives.
Scientific Research Applications
3-Chloro-5-(cyclopentyloxy)pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biology: Used in the study of enzyme inhibitors and receptor modulators.
Industry: Employed in the synthesis of agrochemicals, such as herbicides and insecticides.
Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(cyclopentyloxy)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(methoxy)pyridazine
- 3-Chloro-5-(ethoxy)pyridazine
- 3-Chloro-5-(propoxy)pyridazine
Comparison
3-Chloro-5-(cyclopentyloxy)pyridazine is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties compared to its analogs with smaller alkoxy groups. This can influence its reactivity, biological activity, and overall chemical behavior, making it a valuable compound for specific applications.
Properties
CAS No. |
1346691-26-6 |
|---|---|
Molecular Formula |
C9H11ClN2O |
Molecular Weight |
198.65 g/mol |
IUPAC Name |
3-chloro-5-cyclopentyloxypyridazine |
InChI |
InChI=1S/C9H11ClN2O/c10-9-5-8(6-11-12-9)13-7-3-1-2-4-7/h5-7H,1-4H2 |
InChI Key |
AVIQPKSZORJLKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC(=NN=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11902822.png)


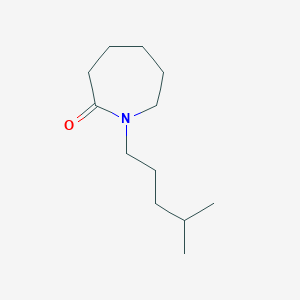



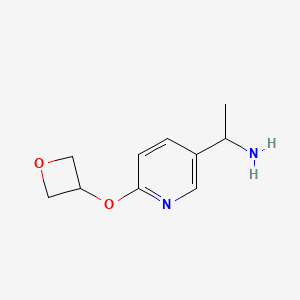
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)

